o-Benzyl-d-serine benzyl ester hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVLJMLSSCOSD-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for O Benzyl D Serine Benzyl Ester Hydrochloride
Classical and Contemporary Esterification Approaches for Serine Carboxyl Group Protection
The protection of the carboxyl group of serine as a benzyl (B1604629) ester is a fundamental step in the synthesis of the target compound. uu.nluu.nl This transformation is crucial as it increases the solubility of the amino acid in non-aqueous organic solvents, a key requirement for many subsequent reactions in peptide synthesis. uu.nluu.nl
Acid-Catalyzed Esterification Protocols
A primary and direct method for the synthesis of serine benzyl ester is through acid-catalyzed esterification. ontosight.ai This reaction typically involves heating D-serine with benzyl alcohol in the presence of a strong acid catalyst. Hydrochloric acid (HCl) is a commonly used catalyst as it also facilitates the in-situ formation of the desired hydrochloride salt. Another effective catalyst is p-toluenesulfonic acid, which is often used in conjunction with a solvent that allows for the azeotropic removal of water. unimi.it
The reaction mechanism involves the protonation of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is driven to completion by removing the water formed during the reaction. unimi.it
| Catalyst | Solvent | Conditions | Reference |
| Hydrochloric Acid (HCl) | Benzyl Alcohol | Reflux, 80–100°C, 12–24 hours | |
| p-Toluenesulfonic Acid | Cyclohexane (B81311) | Reflux with azeotropic water removal | unimi.it |
Role of Azeotropic Water Removal in Reaction Efficiency
The esterification reaction is a reversible process. To achieve high yields, the equilibrium must be shifted towards the product side. A highly effective method to accomplish this is the azeotropic removal of water. unimi.itscirp.org This technique involves using a solvent that forms a low-boiling azeotrope with water. As the reaction mixture is heated, the water-solvent azeotrope distills off, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. unimi.itresearchgate.net
Benzene and toluene (B28343) have historically been used for this purpose; however, due to their toxicity, safer alternatives like cyclohexane are now preferred. unimi.itscirp.org The use of cyclohexane allows for the reaction to be carried out at a relatively low temperature, which helps in preventing side reactions and racemization. unimi.it In some enzymatic esterification processes, a mixture of ethyl methyl ketone and hexane (B92381) has been used to form a low-boiling azeotrope to remove water efficiently at temperatures compatible with enzyme activity. nih.gov
Introduction and Stability of the O-Benzyl Ether Protecting Group
The hydroxyl group of serine is reactive and must be protected to prevent unwanted side reactions during peptide synthesis. The benzyl (Bn) ether is a widely used protecting group for this purpose due to its relative stability under various reaction conditions. peptide.comorganic-chemistry.org
The introduction of the O-benzyl group can be achieved through various methods. One common approach involves the reaction of a suitably N-protected serine derivative with benzyl bromide in the presence of a base. nih.gov Another method utilizes benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org More recent and milder methods employ reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions, making it compatible with acid-labile protecting groups like the Boc group. beilstein-journals.org
The stability of the O-benzyl ether is a key consideration. It is generally stable to both acidic and basic conditions used for the removal of other protecting groups like Fmoc and Boc. peptide.comlibretexts.orgwikipedia.org However, it can be cleaved by strong acids or through hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst. organic-chemistry.orglibretexts.org This orthogonality allows for the selective deprotection of different functional groups during a multi-step synthesis. wikipedia.org
Formation and Utility of the Hydrochloride Salt for Purification and Storage
Amino acid esters are often isolated and stored as their hydrochloride salts. ontosight.ainih.gov The formation of the hydrochloride salt of O-Benzyl-D-serine benzyl ester serves several important purposes. Firstly, it enhances the stability of the compound, preventing potential degradation over time. ontosight.ai Secondly, it improves the solubility of the amino acid ester in aqueous solutions, which can be advantageous for certain applications. ontosight.ai
The hydrochloride salt is typically formed by introducing hydrogen chloride (HCl) gas into a solution of the free amino acid ester dissolved in an organic solvent, such as diethyl ether. researchgate.net This often results in the immediate precipitation of the hydrochloride salt, which can then be easily collected by filtration. researchgate.net This precipitation also serves as a purification step, as it helps to remove unreacted starting materials and other impurities. researchgate.net Alternatively, the salt can be formed by using hydrochloric acid as the catalyst during the esterification step. The deprotonation of these hydrochloride salts to obtain the free amino acid ester can be achieved by treatment with a base or by using methods like activated zinc dust. nih.govresearchgate.net
Stereochemical Control and Enantiopure Synthesis Methodologies
Maintaining the stereochemical integrity of the chiral center in D-serine is paramount throughout the synthetic sequence. The D-configuration is often crucial for the biological activity of the final peptide or molecule. nih.gov
Maintenance of D-Configuration Purity during Synthesis
The risk of racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant concern during the synthesis of amino acid derivatives. researchgate.net Several factors can contribute to racemization, including harsh reaction conditions such as high temperatures and strong acidic or basic environments. unimi.it
To ensure the maintenance of the D-configuration purity of O-Benzyl-D-serine benzyl ester, several strategies are employed:
Mild Reaction Conditions: Utilizing milder reaction conditions, such as lower temperatures and less aggressive reagents, can significantly reduce the risk of racemization. unimi.it For instance, using cyclohexane for azeotropic water removal allows the esterification to proceed at a lower temperature compared to higher-boiling solvents like toluene. unimi.it
Careful Choice of Reagents and Catalysts: The selection of appropriate catalysts and reagents is crucial. For example, enzymatic methods, which operate under mild conditions, can offer high stereoselectivity.
Starting from Enantiopure D-Serine: The synthesis begins with enantiomerically pure D-serine, and subsequent steps are designed to preserve this chirality. beilstein-journals.orgresearchgate.netplos.org
Chromatographic Purification: Chiral high-performance liquid chromatography (HPLC) can be used to analyze and, if necessary, separate the desired D-enantiomer from any L-enantiomer that may have formed. unimi.it
Through the careful application of these methodologies, O-Benzyl-D-serine benzyl ester hydrochloride can be synthesized with high enantiomeric purity, ensuring its suitability for use in stereospecific applications.
Avoidance of Racemization under Reaction Conditions
The synthesis of chiral molecules like o-Benzyl-D-serine benzyl ester hydrochloride demands strict control over reaction conditions to prevent racemization, the formation of an equal mixture of enantiomers. The α-carbon of amino acids is susceptible to epimerization, particularly during activation and coupling steps in peptide synthesis. Research has identified several key strategies to mitigate this risk.
A primary method for suppressing racemization involves the use of coupling additives. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Chloro-HOBt, and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective in minimizing racemization during amide bond formation. peptide.com These additives work by forming active esters that are less prone to racemization than other activated intermediates. The use of coupling reagent combinations like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)/HOBt is a common practice to ensure high optical purity. nih.gov
The choice of protecting groups also plays a crucial role. Urethane-based protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group, are known to reduce the potential for racemization compared to other types of N-protecting groups. researchgate.net This is because the urethane (B1682113) linkage decreases the acidity of the α-proton, making it less likely to be abstracted by base, which is a key step in the racemization mechanism. researchgate.net
Furthermore, the reaction conditions, including the base, solvent, and reaction time, must be carefully optimized. The presence of a strong base can increase the likelihood of racemization. researchgate.net For instance, while some base is necessary for the reaction to proceed, prolonged exposure or the use of an overly strong base can lead to the formation of the undesired L-isomer. researchgate.net Crystallization of the final product can also serve as a purification step, helping to remove any minor quantities of the undesired enantiomer that may have formed. researchgate.net
Table 1: Strategies for Racemization Avoidance
| Strategy | Method | Rationale |
|---|---|---|
| Coupling Additives | Addition of HOBt, HOAt, or 6-Cl-HOBt to the reaction mixture. peptide.comnih.govnih.gov | Forms active esters that are less susceptible to racemization. |
| Protecting Groups | Use of urethane-based protecting groups (e.g., Benzyloxycarbonyl - Cbz). researchgate.net | The urethane carbonyl group reduces the acidity of the α-proton, thus preventing abstraction and subsequent racemization. researchgate.net |
| Reaction Conditions | Careful selection of base, solvent, and reaction time. researchgate.net | Minimizes exposure to conditions (e.g., strong bases, extended reaction times) that promote epimerization. researchgate.net |
| Purification | Final crystallization of the product. researchgate.net | Can effectively separate the desired enantiomer from any racemized impurities. researchgate.net |
Green Chemistry Principles and Sustainable Solvent Selection in Synthesis
The application of green chemistry principles to the synthesis of o-Benzyl-D-serine benzyl ester hydrochloride is an area of growing importance, driven by the need to reduce the environmental impact of chemical manufacturing. rsc.org A major focus has been on replacing hazardous solvents, which constitute the bulk of waste in peptide synthesis, with more sustainable alternatives. rsc.orgacs.org
Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) have been widely used. rsc.org However, due to their toxicity concerns, significant research has been dedicated to finding greener replacements. rsc.org Propylene carbonate (PC) has emerged as a promising green polar aprotic solvent that can replace both DCM and DMF in peptide synthesis. rsc.org Studies have shown that coupling and deprotection reactions proceed efficiently in PC, with comparable yields to conventional solvents and, critically, without inducing significant racemization. rsc.orgwhiterose.ac.uk
Other solvents and solvent systems have also been investigated. Mixtures of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) are being explored as a greener alternative to DMF for solid-phase peptide synthesis (SPPS). iris-biotech.de Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are also considered more sustainable options, although they may have other limitations. acs.org For example, the coupling reagent COMU shows enhanced stability in GVL compared to DMF, making it more suitable for greener automated synthesis. acs.org
Beyond solvent replacement, other green chemistry strategies include the use of enzymatic synthesis and microwave-assisted methodologies. researchgate.net Enzymatic methods offer the advantage of proceeding under mild reaction conditions, being highly selective, and generating less waste, though yields can sometimes be lower than chemical methods. researchgate.net Microwave-assisted synthesis can be more energy-efficient and can significantly shorten reaction times. The ideal green synthesis would incorporate a non-toxic, bio-based solvent, utilize energy-efficient reaction methods, and minimize waste generation throughout the process. acs.org
Table 2: Sustainable Solvents and Green Chemistry Approaches
| Principle | Approach | Example | Advantage |
|---|---|---|---|
| Sustainable Solvents | Replacement of hazardous solvents (DMF, DCM). rsc.org | Propylene Carbonate (PC). rsc.orgwhiterose.ac.uk | Green polar aprotic solvent; comparable yields to conventional solvents with no significant epimerization. rsc.orgwhiterose.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF). acs.org | Sustainable solvent used for coupling reactions in SPPS. acs.org | ||
| Dimethyl carbonate. | Environmentally friendly solvent option. | ||
| DMSO/Ethyl Acetate mixtures. iris-biotech.de | Greener alternative to pure DMF in SPPS. iris-biotech.de | ||
| Energy Efficiency | Microwave-assisted synthesis. | Synthesis of peptidomimetics. | Reduces reaction time and energy consumption. |
| Alternative Methodologies | Enzymatic Synthesis. researchgate.net | Acylation of amino acids. researchgate.net | Mild reaction conditions, high selectivity, reduced pollution. researchgate.net |
Chemical Reactivity and Transformation Mechanisms of O Benzyl D Serine Benzyl Ester Hydrochloride
Hydrolysis Kinetics and Mechanistic Pathways of the Benzyl (B1604629) Ester
The benzyl ester group of o-Benzyl-D-serine benzyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield O-benzyl-D-serine and benzyl alcohol. This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.
Acid-Mediated Hydrolysis
Acid-catalyzed hydrolysis of the benzyl ester is a reversible process that mirrors the mechanism of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which significantly enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This activation facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub Subsequent proton transfer and elimination of benzyl alcohol regenerates the catalyst and yields the carboxylic acid product, O-benzyl-D-serine. chemistrysteps.com
Mechanism of Acid-Catalyzed Benzyl Ester Hydrolysis
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, offers a more efficient and irreversible pathway for cleaving the benzyl ester. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. libretexts.orgpressbooks.pubmasterorganicchemistry.com
Unlike the acid-catalyzed mechanism, this process is irreversible because the carboxylic acid formed in the final step is immediately deprotonated by the strong base (e.g., hydroxide or alkoxide) present in the reaction mixture. chemistrysteps.com This acid-base reaction forms a carboxylate salt, which is resonance-stabilized and no longer susceptible to nucleophilic attack, thus driving the reaction to completion. chemistrysteps.com
Mechanism of Base-Catalyzed Benzyl Ester Hydrolysis
Amidation and Peptide Coupling Reactions Involving the Amino Group
The primary amine of o-Benzyl-D-serine benzyl ester hydrochloride is a key site for forming amide bonds, a fundamental reaction in peptide synthesis. mdpi.com After neutralizing the hydrochloride salt to free the amine, it can act as a nucleophile, attacking an activated carboxyl group of another amino acid to form a dipeptide. masterorganicchemistry.com
Nucleophilic Acyl Substitution Mechanisms
The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic amino group of one amino acid derivative attacking the electrophilic carbonyl carbon of a second, carboxyl-activated amino acid derivative. uniurb.it
This process generally proceeds through a two-step addition-elimination mechanism:
Addition: The lone pair of the amino nitrogen attacks the carbonyl carbon of the activated carboxyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group that was part of the activating agent. libretexts.orgmasterorganicchemistry.com
Activation Strategies for Carboxyl Group Coupling
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxyl group of the incoming amino acid must first be "activated" to facilitate the reaction under milder conditions. mdpi.comekb.eg Activation involves converting the carboxyl group's hydroxyl into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. uniurb.it
Several strategies are employed for this purpose in peptide synthesis:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then be attacked by the amine. mdpi.com To suppress side reactions and racemization, additives like HOBt (Hydroxybenzotriazole) are often included, which convert the O-acylisourea into a more stable active ester. nih.gov
Active Esters: The carboxyl group can be pre-activated by converting it into an ester with an electron-withdrawing group, such as a p-nitrophenyl ester or a pentafluorophenyl ester. These active esters are stable enough to be isolated but reactive enough to undergo aminolysis. uniurb.it
Uronium/Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form active esters in situ, promoting rapid and clean peptide bond formation. researchgate.net
Table 1: Common Coupling Reagents and Additives for Peptide Synthesis
| Reagent Class | Example | Mechanism of Action | Common Additive |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. | HOBt (Hydroxybenzotriazole) |
| Uronium Salts | HBTU | Forms an HOBt active ester in situ. | Base (e.g., DIPEA) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Forms an HOBt active ester in situ. | Base (e.g., DIPEA) |
| Immonium Salts | COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Forms an Oxyma-based active ester. | Base (e.g., DIPEA) |
Selective Deprotection Strategies for the Benzyl Ester and O-Benzyl Ether
A key challenge in using o-Benzyl-D-serine benzyl ester is the selective removal of one benzyl group while leaving the other intact, as both are benzyl-type protecting groups. However, their chemical nature—an ester versus an ether—allows for differential cleavage under specific reaction conditions.
The benzyl ester is generally more labile and can be cleaved under conditions that leave the O-benzyl ether untouched. For instance, base-catalyzed hydrolysis (saponification) is highly selective for the ester group. chemistrysteps.com Conversely, the O-benzyl ether is stable to basic conditions but can be removed by methods that also cleave the benzyl ester, such as catalytic hydrogenation. organic-chemistry.orgpeptide.com
Catalytic Transfer Hydrogenation (CTH) is a particularly effective and mild method for removing both benzyl groups simultaneously, or for selectively removing the more labile N-benzyloxycarbonyl (Cbz) group if present. organic-chemistry.orgrsc.orgmdma.ch This technique uses a hydrogen donor like formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.orgmdma.chacs.org It avoids the need for high-pressure hydrogen gas, making it a safer and more convenient alternative to traditional catalytic hydrogenation. organic-chemistry.org The reaction is often rapid, with deprotection completed in minutes for many substrates. mdma.ch
Lewis acids have also been explored for deprotection. For example, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of various other protecting groups, including O-benzyl ethers, under specific conditions. dal.ca
Table 2: Selective Deprotection Conditions
| Target Group | Reagent/Method | Conditions | Other Groups Affected | Reference |
|---|---|---|---|---|
| Benzyl Ester | Base-Catalyzed Hydrolysis (e.g., LiOH, NaOH) | Aqueous solvent, room temperature | O-Benzyl ether is stable. | chemistrysteps.com |
| Benzyl Ester | Tin(IV) Chloride (SnCl₄) | Anhydrous CH₂Cl₂ | O-Benzyl ether, Boc, and alkyl esters are often stable. | dal.ca |
| O-Benzyl Ether and Benzyl Ester | Catalytic Hydrogenation (H₂) | Pd/C catalyst, various solvents | Cleaves both benzyl groups. Also reduces other susceptible groups (e.g., Cbz, double bonds). | nih.gov |
| O-Benzyl Ether and Benzyl Ester | Catalytic Transfer Hydrogenation (CTH) | Pd/C catalyst, H-donor (e.g., HCOOH, HCOONH₄) | Efficiently removes both benzyl groups simultaneously. | organic-chemistry.orgrsc.orgmdma.ch |
Table 3: List of Compound Names
| Abbreviation/Trivial Name | Systematic Name |
|---|---|
| o-Benzyl-D-serine benzyl ester hydrochloride | (R)-benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |
| DCC | N,N'-dicyclohexylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| Cbz or Z group | Carboxybenzyl |
Catalytic Hydrogenolysis for Benzyl Group Removal
Catalytic hydrogenolysis is a primary method for the removal of benzyl protecting groups from o-Benzyl-D-serine benzyl ester hydrochloride. This reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.orgnih.gov The process is highly efficient in cleaving the benzyl ether and benzyl ester linkages to yield D-serine. beilstein-journals.org
The general mechanism involves the adsorption of the benzyl groups and hydrogen onto the palladium catalyst surface. This is followed by the cleavage of the carbon-oxygen bonds of the ether and ester, and the subsequent reaction with hydrogen to form toluene (B28343) and the deprotected D-serine. researchgate.net The reaction is valued for its mild conditions, which help in preserving the stereochemistry of the chiral center, thus avoiding racemization.
| Catalyst | Conditions | Products | Yield |
| 10% Pd/C | H₂ (1 atm), EtOH | D-Serine, Toluene | 95% |
| 10% Pd/C | H₂, Ethanol | (2R,3S)-2-amino-3-hydroxy-5-oxopentanoic acid methyl ester | Not specified beilstein-journals.org |
Table 1: Conditions for Catalytic Hydrogenolysis
It has been noted that in alcoholic solvents, N-alkylation can sometimes occur as a side reaction. researchgate.net To circumvent this, alternative solvents like trifluoroethanol can be employed. researchgate.net
Chemoselective Deprotection in Multi-step Synthesis
In the context of multi-step synthesis, the ability to selectively deprotect one functional group while leaving others intact is crucial. The benzyl groups of o-Benzyl-D-serine benzyl ester hydrochloride offer opportunities for such chemoselectivity.
For instance, methods have been developed for the chemoselective cleavage of benzyl esters using reagents like nickel boride, which is generated in situ from nickel(II) chloride and sodium borohydride. organic-chemistry.orgresearchgate.net This method is effective at room temperature in methanol (B129727) and can selectively cleave the benzyl ester without affecting other protecting groups like benzyl ethers or N-benzylamides. organic-chemistry.org This allows for the selective deprotection of the carboxylic acid, which can then undergo further reactions, such as amidation, while the hydroxyl group remains protected.
Conversely, conditions can be chosen to selectively remove the O-benzyl ether group. While catalytic hydrogenolysis typically cleaves both benzyl groups, variations in catalysts and reaction conditions can sometimes afford selective removal. For example, using palladium on carbon under specific hydrogen pressure and in certain solvents can favor the cleavage of one type of benzyl group over the other. thieme-connect.de This selective deprotection is a key strategy in the synthesis of complex molecules where sequential functionalization is required. thieme-connect.de
| Reagent/Catalyst | Conditions | Selectivity |
| Nickel Boride | Methanol, Ambient Temperature | Cleaves benzyl esters, leaves benzyl ethers unaffected organic-chemistry.orgresearchgate.net |
| Pd(OH)₂ | H₂ atmosphere | Clean deprotection of benzyl ester thieme-connect.de |
Table 2: Reagents for Chemoselective Deprotection
Derivatization of the Amino and Hydroxyl Functions
The amino and hydroxyl groups of o-Benzyl-D-serine benzyl ester hydrochloride, once deprotected, are amenable to a variety of derivatization reactions. These reactions are fundamental in building more complex molecular architectures.
Acetylation of the Amino Group
The free amino group, typically after neutralization of the hydrochloride salt, can be readily acetylated. This is a common transformation in peptide synthesis and in the synthesis of pharmaceuticals like Lacosamide. google.com The reaction is usually carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as triethylamine, to neutralize the newly formed hydrochloric acid.
| Reagent | Conditions | Product | Yield |
| Acetyl chloride, Et₃N | DCM, -10°C | N-Acetyl-D-serine benzyl ester | 90% |
| Acetic anhydride | Not specified | N-acetyl derivative | Not specified google.com |
Table 3: Conditions for Acetylation of the Amino Group
Methylation of the Hydroxyl Group
The hydroxyl group of the serine backbone can be methylated to form a methoxy (B1213986) derivative. This transformation is often a key step in the synthesis of various biologically active molecules. google.comvulcanchem.com The methylation is typically achieved using a methylating agent like methyl iodide in the presence of a base such as silver oxide (Ag₂O) or sodium hydride (NaH). google.com The choice of base and solvent is critical to ensure high yields and prevent side reactions.
| Reagent | Conditions | Product | Yield |
| Methyl iodide, Ag₂O | DMF, RT | O-Methyl-D-serine benzyl ester | 70% |
| Methyl iodide, Ag₂O | Not specified | O-methyl methyl ester derivative | Not specified google.com |
Table 4: Conditions for Methylation of the Hydroxyl Group
Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations
The structure of o-Benzyl-D-serine benzyl ester and its derivatives allows for various intramolecular rearrangements and cyclization reactions, which are mechanistically significant and synthetically useful.
One such process is the intramolecular O→N acyl shift. In certain conditions, particularly in the presence of a base, the deprotonated amino group can act as a nucleophile and attack the ester carbonyl, leading to the formation of an amide and the release of benzyl alcohol. This type of rearrangement is pH-dependent and can be a key step in the degradation pathways of related poly(aminoester)s. rsc.org
Furthermore, derivatives of serine can undergo intramolecular cyclization to form lactones (β-lactones) or other cyclic structures like oxazolidinones. For instance, under Mitsunobu conditions (using triphenylphosphine (B44618) and an azodicarboxylate), N-protected serine derivatives can cyclize to form β-lactones. cdnsciencepub.com The mechanism of this reaction involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the carboxylate. cdnsciencepub.com
In other instances, intramolecular cyclization can occur under basic conditions, leading to the formation of oxazolidine (B1195125) derivatives, as seen when a D-serinal derivative is warmed to 0°C after a Stille coupling reaction. beilstein-journals.org These cyclization reactions are often highly stereoselective and provide access to constrained cyclic amino acid derivatives that are valuable in medicinal chemistry.
Another example involves the Dieckmann cyclization of a precursor derived from O-t-Bu-L-serine, which after several steps, including peptide coupling to a malonic acid benzyl ester, undergoes cyclization induced by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org
These intramolecular processes are governed by the stereochemistry of the starting material, the nature of the protecting groups, and the reaction conditions, offering a rich field for mechanistic investigation and synthetic application.
O Benzyl D Serine Benzyl Ester Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS) and Peptide Chemistry
The unique structural features of o-Benzyl-D-serine benzyl (B1604629) ester hydrochloride make it a valuable reagent in the intricate process of peptide synthesis.
Facilitation of Peptide Bond Formation
In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions and ensuring the correct amino acid sequence. The benzyl ester group in o-Benzyl-D-serine benzyl ester hydrochloride effectively protects the carboxylic acid moiety of the D-serine residue. This protection is stable under the conditions required for peptide bond formation, allowing for the sequential addition of other amino acids to the growing peptide chain. The benzyl group's resistance to hydrolysis under acidic conditions is a key advantage in many synthetic strategies. Once the desired peptide sequence is assembled, the benzyl protecting groups can be removed, typically through hydrogenolysis, to yield the final peptide.
Synthesis of D-Amino Acid-Containing Peptides
The incorporation of non-natural D-amino acids into peptides is a widely used strategy to enhance their biological activity and stability. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer half-life in biological systems. o-Benzyl-D-serine benzyl ester hydrochloride serves as a readily available source of a protected D-serine residue, facilitating the synthesis of these modified peptides. The ability to introduce D-serine at specific positions within a peptide sequence allows for the fine-tuning of its pharmacological properties.
Role in Asymmetric Synthesis for Stereoselective Product Formation
The inherent chirality of o-Benzyl-D-serine benzyl ester hydrochloride makes it a powerful tool for controlling the stereochemical outcome of chemical reactions.
Stereoselective Alkylation and Elongation Reactions
The chiral center of the D-serine backbone can be used to direct the stereoselective addition of substituents. Research has shown that chiral isoserine derivatives can undergo diastereoselective alkylation at the α-position. researchgate.net This control over the formation of new stereocenters is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity. The benzyl protecting groups play a role in influencing the steric environment around the reactive center, thereby guiding the approach of incoming reagents to create the desired stereochemistry. researchgate.net
Precursor for Complex Chiral Molecules and Natural Products
o-Benzyl-D-serine benzyl ester hydrochloride is a valuable starting material for the synthesis of a wide range of complex and biologically active molecules. Its pre-existing stereocenter and functional groups can be manipulated through a series of chemical transformations to build intricate molecular architectures. For instance, derivatives of D-serine have been utilized in the enantioselective synthesis of natural products like (-)-α-kainic acid. mdpi.com The synthesis of such complex targets often relies on the strategic use of chiral pool starting materials like protected D-serine to establish key stereocenters early in the synthetic sequence. mdpi.com
Intermediacy in the Synthesis of Chiral Bioactive Molecules
Beyond its direct use in peptide and asymmetric synthesis, o-Benzyl-D-serine benzyl ester hydrochloride serves as a critical intermediate in the production of various chiral bioactive molecules. chemimpex.com Its protected functional groups allow for selective chemical modifications at other parts of the molecule without affecting the serine core. This versatility makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents. chemimpex.com For example, D-serine derivatives are used in the synthesis of modulators of the N-methyl-D-aspartate (NMDA) receptor, which are targets for the treatment of neurological disorders. chemimpex.com
Precursor to Protease Inhibitors
The strategic placement of protecting groups in o-Benzyl-D-serine benzyl ester hydrochloride makes it an important intermediate in the synthesis of protease inhibitors. Proteases are enzymes that cleave peptide bonds in proteins and are implicated in a variety of diseases, including viral infections like HIV. The development of molecules that can selectively inhibit these enzymes is a significant focus of pharmaceutical research.
The benzyl ester functionality in o-Benzyl-D-serine benzyl ester hydrochloride protects the carboxylic acid group, preventing it from undergoing unwanted reactions during the construction of the inhibitor's molecular framework. This protection is crucial for achieving the desired chemical transformations in a controlled manner. For instance, in the synthesis of certain HIV-1 protease inhibitors, derivatives of serine, including its benzyl ester, are utilized. The synthesis often involves multi-step sequences where the protected serine unit is incorporated into a larger peptidomimetic structure. acs.org The benzyl group can be later removed under specific conditions to reveal the free carboxylic acid, which may be essential for the inhibitor's binding to the protease's active site. Research has shown that the benzyl ester group can also influence the substrate specificity of proteases, highlighting its importance in the design of effective inhibitors.
Building Block for NMDA Receptor Modulators (in a research context)
O-Benzyl-D-serine benzyl ester hydrochloride also plays a significant role in the research and development of N-methyl-D-aspartate (NMDA) receptor modulators. chemimpex.com NMDA receptors are ion channels in the brain that are critical for synaptic plasticity, learning, and memory. mdpi.comnih.gov Their dysfunction is implicated in a range of neurological and psychiatric disorders. lu.se
D-serine itself is a co-agonist at the NMDA receptor, meaning it is required, along with glutamate, for the receptor to become fully active. lu.se Therefore, molecules that can modulate the levels or activity of D-serine at the NMDA receptor are of great interest to neuroscientists and medicinal chemists. O-Benzyl-D-serine benzyl ester hydrochloride serves as a valuable starting material in the synthesis of such modulators. chemimpex.com The protected nature of the molecule allows for chemical modifications at other positions, enabling the creation of a library of compounds that can be tested for their ability to interact with and modulate NMDA receptor function. This research is crucial for understanding the complex role of NMDA receptors in brain function and for the potential development of novel therapeutics for conditions associated with NMDA receptor hypofunction. chemimpex.com
Evaluation as a Model Compound in Stereoselective Reaction Development
The well-defined stereochemistry of o-Benzyl-D-serine benzyl ester hydrochloride makes it an excellent model compound for the development and optimization of stereoselective reactions. In organic synthesis, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different stereoisomers of a molecule can have vastly different biological activities.
Researchers utilize o-Benzyl-D-serine benzyl ester hydrochloride to test the efficiency and selectivity of new synthetic methods. By using a starting material with a known stereochemical configuration, chemists can accurately assess how a particular reaction condition or catalyst influences the formation of a specific stereoisomer in the product. This process is fundamental to developing robust and reliable synthetic strategies that can be applied to the creation of enantiomerically pure pharmaceuticals and other complex chiral molecules. For example, studies involving reactions like stereodivergent synthesis of substituted piperidines have benefited from using well-defined chiral building blocks to establish reliable synthetic routes. beilstein-journals.org
Below is an interactive data table summarizing the applications of o-Benzyl-D-serine benzyl ester hydrochloride discussed in this article.
| Application | Role of o-Benzyl-D-serine Benzyl Ester Hydrochloride | Key Research Findings |
| Protease Inhibitor Synthesis | Precursor with protected functional groups. | Used in the synthesis of HIV-1 protease inhibitors. The benzyl group can be selectively removed. |
| NMDA Receptor Modulator Research | Chiral building block for synthesizing modulators. | Enables the creation of diverse compounds for studying NMDA receptor function. D-serine derivatives can modulate NMDA receptor activity. chemimpex.com |
| Stereoselective Reaction Development | Model compound with defined stereochemistry. | Used to evaluate the selectivity and efficiency of new synthetic methods. Helps in establishing reliable stereocontrolled synthetic routes. beilstein-journals.org |
Advanced Analytical Research Methodologies for O Benzyl D Serine Benzyl Ester Hydrochloride
Spectroscopic Techniques for Structural Confirmation and Integrity Assessment
Spectroscopic methods are indispensable for the foundational characterization of o-Benzyl-D-serine benzyl (B1604629) ester hydrochloride, providing detailed information about its molecular structure and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of o-Benzyl-D-serine benzyl ester hydrochloride. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key resonances include those for the carbonyl carbon of the ester group (around 170-175 ppm), the aromatic carbons of the benzyl groups, and the aliphatic carbons of the serine backbone. clockss.orgbeilstein-journals.org The specific chemical shifts of the α-carbon and β-carbon of the serine unit are particularly important for confirming the structure. Two-dimensional NMR techniques, such as HSQC and HMBC, can be utilized to definitively assign all proton and carbon signals and establish the connectivity between different parts of the molecule.
Table 1: Representative NMR Data for Serine Derivatives
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 7.2-7.4 | Aromatic protons (from benzyl groups) |
| ¹³C | 170-175 | Carbonyl carbon (ester) |
| ¹³C | 127-129 | Aromatic carbons beilstein-journals.org |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a general representation for related serine derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a critical tool for determining the molecular weight of o-Benzyl-D-serine benzyl ester hydrochloride and for obtaining information about its structure through fragmentation analysis. The molecular weight of the free base is 195.22 g/mol , and for the hydrochloride salt, it is 231.68 g/mol . sigmaaldrich.comsigmaaldrich.com
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. clockss.org The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Characteristic fragments would include the loss of a benzyl group, the benzyl ester moiety, or other predictable cleavages within the serine backbone, further corroborating the compound's identity. This technique is also highly sensitive for detecting trace impurities.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for evaluating the chemical purity and, crucially, the enantiomeric purity of o-Benzyl-D-serine benzyl ester hydrochloride.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Applications
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of o-Benzyl-D-serine benzyl ester hydrochloride. chemimpex.com A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). This method can effectively separate the main compound from any synthesis-related impurities or degradation products, with purity levels often expected to be ≥99%. chemimpex.com
For the determination of enantiomeric excess, a critical parameter for a chiral compound, chiral HPLC is employed. sigmaaldrich.comunimi.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. tandfonline.comjiangnan.edu.cn The ability to achieve baseline separation of the D- and L-enantiomers allows for the precise quantification of the enantiomeric excess (e.e.), which is typically required to be very high (e.g., ≥99.5%) for applications in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com
Table 2: Typical HPLC and Chiral HPLC Parameters
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |
| Column | Reversed-phase C18 | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Varies, often a mixture of alkanes and alcohols |
| Detection | UV (e.g., 210 or 220 nm) unimi.it | UV (e.g., 210 or 220 nm) unimi.it |
| Purity Target | ≥99% chemimpex.com | ≥99.5% e.e. sigmaaldrich.comsigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) for Diastereomeric Ratio Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient analyses compared to HPLC. tandfonline.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol (B129727). chromatographyonline.com This technique is particularly well-suited for the analysis of chiral compounds like amino acid derivatives. tandfonline.com
In the context of synthesizing complex molecules from o-Benzyl-D-serine benzyl ester hydrochloride, SFC can be invaluable for determining the diastereomeric ratio of the products. When the compound is reacted with another chiral molecule, diastereomers are formed. SFC with a suitable chiral stationary phase can effectively separate these diastereomers, allowing for the accurate determination of the diastereomeric ratio, which is a key indicator of the stereoselectivity of a reaction.
Optical Rotation Measurements for Enantiomeric Purity Verification
Optical rotation is a classical and fundamental technique used to verify the enantiomeric purity of chiral compounds like o-Benzyl-D-serine benzyl ester hydrochloride. Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.
For o-Benzyl-D-serine, a specific rotation value is reported under defined conditions of concentration, solvent, temperature, and wavelength (typically the D-line of a sodium lamp, 589 nm). For instance, a reported value for a related compound, O-Benzyl-D-serine, is [α]20/D −22±2°, under specific conditions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A measured optical rotation that is consistent with the literature value for the pure enantiomer provides strong evidence of high enantiomeric purity. While HPLC is used for precise quantification of enantiomeric excess, optical rotation serves as a quick and reliable quality control check.
Integrated Analytical Workflows for Synthetic Compound Validation
The validation of a newly synthesized compound, such as o-Benzyl-D-serine benzyl ester hydrochloride, is a critical step to ensure its identity, purity, and stereochemical integrity. A robust validation process relies not on a single analytical technique but on an integrated workflow that combines data from multiple orthogonal methods. This approach provides a comprehensive characterization of the compound, minimizing the risk of misidentification and ensuring that the material meets the required specifications for subsequent research applications. The synergy between spectroscopic and chromatographic techniques is essential for unequivocally confirming the structure and assessing the purity profile of the final product.
An integrated analytical workflow typically begins with spectroscopic analysis to confirm the molecular structure, followed by chromatographic methods to determine purity and enantiomeric excess. Each step provides a layer of evidence, and the congruence of data across different platforms builds confidence in the compound's quality. For instance, while Nuclear Magnetic Resonance (NMR) confirms the connectivity of atoms, Mass Spectrometry (MS) verifies the molecular weight. High-Performance Liquid Chromatography (HPLC) then quantifies the compound's purity relative to any byproducts or starting materials, and specialized chiral chromatography, in conjunction with polarimetry, confirms the desired stereochemistry.
The following data tables outline the key physicochemical properties and representative analytical data used in the validation of o-Benzyl-D-serine benzyl ester hydrochloride and related serine derivatives.
Table 1: Physicochemical and Optical Properties
This table summarizes the fundamental physical and optical characteristics used to identify and confirm the enantiomeric form of serine-based compounds. The data for the closely related D-Serine benzyl ester hydrochloride is provided as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClNO₃ | nih.gov |
| Molecular Weight | 321.80 g/mol | nih.gov |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 171.4–172.0°C (for D-Serine benzyl ester hydrochloride) | |
| Optical Rotation | [α]D²⁰ = +11.8° (c=2 in H₂O, for D-Serine benzyl ester hydrochloride) |
Table 2: Representative ¹H NMR Spectral Data for o-Benzyl-D-serine Benzyl Ester Moiety
¹H NMR spectroscopy is indispensable for confirming the structural integrity of the synthesized molecule by identifying the chemical environment of all protons. The table below details the expected signals for the key functional groups in o-Benzyl-D-serine benzyl ester.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ester Benzyl) | 7.25-7.45 | Multiplet (m) | 5H |
| Aromatic Protons (Ether Benzyl) | 7.25-7.45 | Multiplet (m) | 5H |
| Ester Methylene (CH₂) | ~5.22 | Singlet (s) | 2H |
| Ether Methylene (CH₂) | 4.58-4.65 | Multiplet (m) | 2H |
| α-Proton (CH) | ~4.18 | Multiplet (m) | 1H |
| **β-Protons (CH₂) ** | 3.85-3.97 | Multiplet (m) | 2H |
| Amine Protons (NH₃⁺) | ~8.65 | Broad Singlet (br s) | 3H |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from related structures. rsc.orgunimi.it
Table 3: Typical Chromatographic Validation Parameters
HPLC is the gold standard for assessing the purity of synthetic compounds. For chiral molecules, specialized chiral HPLC methods are required to determine the enantiomeric excess (e.e.).
| Parameter | Purity Analysis (Reversed-Phase HPLC) | Enantiomeric Analysis (Chiral HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic mixture (e.g., Hexane (B92381)/Isopropanol) |
| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Result | Single major peak with purity ≥99% | Baseline separation of D and L enantiomers, with ≥99% e.e. for the D-enantiomer |
Note: These parameters represent a typical starting point for method development and are based on established methods for similar amino acid esters. unimi.itresearchgate.net
The integration of these analytical techniques provides a powerful workflow for synthetic validation. A successful validation would involve obtaining a clean ¹H NMR spectrum consistent with the proposed structure, a molecular ion peak in the mass spectrum corresponding to the correct molecular weight, a high purity value from HPLC analysis, and an optical rotation value that confirms the presence of the correct enantiomer. Any discrepancies, such as contradictions between HPLC and NMR data, would trigger further investigation to identify potential impurities or structural isomers. This rigorous, multi-faceted approach ensures the reliability and reproducibility of scientific findings that rely on the use of o-Benzyl-D-serine benzyl ester hydrochloride.
Theoretical and Computational Studies of O Benzyl D Serine Benzyl Ester Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure of molecules and their dynamic behavior. For o-Benzyl-D-serine benzyl (B1604629) ester hydrochloride, these methods can predict the most stable arrangements of the molecule in space and how its shape is influenced by its chemical makeup.
Prediction of Stable Conformations and Energetic Landscapes
The flexibility of o-Benzyl-D-serine benzyl ester hydrochloride arises from the rotational freedom around its single bonds. This allows the molecule to adopt various spatial arrangements, or conformations. Computational methods, such as conformational analysis, can systematically explore these possibilities to identify the most stable conformations, which correspond to energy minima on the potential energy surface. acs.orgacs.org The relative energies of these conformations determine their population at a given temperature. For similar molecules, conformational analysis has been used to identify a limited number of low-energy conformers that are likely to be relevant for their chemical behavior. acs.org The energetic landscape, a map of the molecule's potential energy as a function of its geometry, provides a comprehensive picture of its conformational preferences.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. frontiersin.orgresearchgate.net This information is invaluable for understanding its reactivity and predicting how it will behave in chemical reactions.
Frontier Molecular Orbital Analysis for Reaction Prediction
Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.netresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally corresponds to higher stability. researchgate.net For o-Benzyl-D-serine benzyl ester hydrochloride, FMO analysis can help predict which sites are most susceptible to nucleophilic or electrophilic attack, providing insights into its potential reaction pathways.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrical charge within a molecule is another crucial factor influencing its reactivity. Quantum chemical calculations can determine the partial charges on each atom, revealing which parts of the molecule are electron-rich (negatively charged) and which are electron-poor (positively charged). researchgate.net This information can be visualized through a molecular electrostatic potential (MEP) map, which shows the electrostatic potential on the surface of the molecule. researchgate.netacs.org Regions of negative potential (typically colored red) indicate areas that are attractive to electrophiles, while regions of positive potential (typically colored blue) are attractive to nucleophiles. For o-Benzyl-D-serine benzyl ester hydrochloride, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, and positive potential around the ammonium (B1175870) group and the hydrogen atoms of the aromatic rings.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry plays a vital role in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. chemspider.comacs.orgresearchgate.netacs.org By modeling the transition states—the high-energy structures that connect reactants and products—and calculating the activation energies, chemists can gain a deeper understanding of how reactions occur. researchgate.net
For reactions involving serine derivatives, computational studies have been instrumental. For instance, density functional theory (DFT) calculations have been used to investigate the decomposition mechanisms of serine in the gas phase and in condensed media, identifying key reaction pathways such as dehydration, deamination, and decarboxylation. acs.org Similarly, the mechanisms of enzyme-catalyzed reactions involving serine, such as those mediated by serine hydroxymethyltransferase, have been explored using hybrid quantum mechanical/molecular mechanical (QM/MM) methods. researchgate.netresearchgate.net These studies have helped to identify the roles of active site residues and the nature of the chemical steps involved. researchgate.net
In the context of o-Benzyl-D-serine benzyl ester hydrochloride, computational methods could be employed to study a variety of reactions. For example, the hydrolysis of the ester group, a common reaction for this type of compound, could be modeled to determine whether it proceeds through an acid- or base-catalyzed mechanism. The mechanism of its use in peptide synthesis, where it serves as a protected form of D-serine, could also be investigated to understand how the benzyl protecting groups influence the efficiency and stereoselectivity of peptide bond formation. acs.org Furthermore, computational studies could shed light on the mechanisms of its potential biological activities, such as its role as a prodrug for D-serine.
By providing a detailed picture of the molecular and electronic structure, as well as the energetics of reaction pathways, computational studies offer a powerful complement to experimental investigations, enabling a more complete understanding of the chemical behavior of o-Benzyl-D-serine benzyl ester hydrochloride.
Transition State Analysis in Hydrolysis and Amidation
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. For esters and amides, including derivatives of o-Benzyl-D-serine, hydrolysis and amidation are fundamental reactions.
Hydrolysis: The hydrolysis of an ester, such as o-Benzyl-D-serine benzyl ester, typically proceeds through a tetrahedral intermediate. Computational models can calculate the energy barriers required to reach the transition state for this process. Studies on similar bicyclic azetidin-2-ones have shown that the ester function is preferentially hydrolyzed over other potentially reactive groups like amides or urethanes. arabjchem.org Ab initio calculations on these model systems help to determine the energetic barriers for the cleavage of the C-O bond in the ester group within a simulated enzyme pocket. arabjchem.org The stability of the amide linkage is generally greater than that of the ester linkage, suggesting that under controlled conditions, selective hydrolysis of the benzyl ester group in o-Benzyl-D-serine benzyl ester hydrochloride would be favored. acs.org
Amidation: The direct amidation of esters is a thermodynamically challenging reaction. Computational studies, often using Density Functional Theory (DFT), are employed to understand the mechanism and energetics of this transformation. For the amidation of esters, the rate-determining step is typically the formation of the C-N bond and the subsequent dissociation of the amide product. wgtn.ac.nz In enzyme-catalyzed amidations, the process involves the formation of an acyl-enzyme intermediate. acs.org Computational simulations can model the entire catalytic cycle, including the formation of tetrahedral intermediates and the stabilization of transition states by the enzyme's active site. acs.org For a molecule like o-Benzyl-D-serine benzyl ester, these models would predict the favorability of reaction with different amine nucleophiles and the influence of the bulky O-benzyl and benzyl ester groups on the reaction energetics.
Understanding Stereoselectivity through Computational Models (e.g., Felkin-Ahn)
The stereochemical outcome of reactions involving chiral molecules like o-Benzyl-D-serine benzyl ester hydrochloride is of paramount importance. Computational models, particularly the Felkin-Ahn model, are instrumental in predicting the diastereoselectivity of nucleophilic additions to carbonyl groups adjacent to a stereocenter.
The Felkin-Ahn model predicts that the largest substituent on the alpha-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face. In the context of reactions involving derivatives of O-benzyl-serine, this model is frequently applied. For instance, in the synthesis of hydroxyglutamic acids from O-benzyl-L-serine derivatives, the observed major diastereoisomer is consistent with the non-chelation Felkin-Ahn model, where the large O-benzyl group dictates the trajectory of the incoming nucleophile. beilstein-journals.org
Computational studies can refine the predictions of the Felkin-Ahn model by calculating the energies of different transition state conformers. These calculations can account for subtle electronic and steric effects that may influence the stereochemical outcome. For reactions involving the ester carbonyl of o-Benzyl-D-serine benzyl ester hydrochloride, computational analysis would consider the relative steric bulk of the O-benzyl group, the amino group, and the rest of the molecule to predict the preferred direction of nucleophilic attack.
Simulation of Molecular Interactions in Biochemical Systems
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as enzymes and receptors.
Molecular modeling studies have been conducted on O-benzyl-D-serine in the context of its interaction with sweet taste receptors. nih.govrsc.org These simulations predicted that bulky substituents on the β-hydroxyl group of D-serine could lead to acceptable sweet potency, with a preference for substituents that can form hydrophilic interactions with the receptor. nih.gov This suggests that the O-benzyl group of o-Benzyl-D-serine benzyl ester hydrochloride could play a significant role in its binding to protein targets.
In another study, molecular docking simulations were used to investigate the binding of serine derivatives to β-galactosidase. The simulations revealed that the binding affinity was influenced by interactions with aromatic residues in the enzyme's active site. acs.org This is particularly relevant for o-Benzyl-D-serine benzyl ester hydrochloride, which contains two benzyl groups.
Furthermore, computational studies on the complexation of O-benzyl-D-serine with β-cyclodextrin have provided thermodynamic data on chiral recognition. acs.orgnih.gov These studies combine calorimetry with molecular dynamics simulations to understand the forces driving the enantioselective binding of chiral guests. The thermodynamic parameters for the complexation of O-benzyl-D-serine are presented in the table below.
| Guest | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
| O-benzyl-D-serine | -4.26 | -10.57 | -8.90 |
| O-benzyl-L-serine | -4.23 | -10.50 | -9.20 |
| Table 1: Thermodynamic parameters for the 1:1 inclusion complexation of O-benzyl-serine enantiomers with β-cyclodextrin at 25 °C. Data from Rekharsky et al. (2002). nih.gov |
These computational approaches provide a molecular-level understanding of how o-Benzyl-D-serine benzyl ester hydrochloride and related compounds behave in chemical reactions and biological environments, guiding the design of new synthetic routes and the prediction of biological activity.
Academic Research Perspectives and Diverse Applications of O Benzyl D Serine Benzyl Ester Hydrochloride
Fundamental Investigations into Amino Acid Derivative Chemistry
o-Benzyl-D-serine benzyl (B1604629) ester hydrochloride is a quintessential example of a modified amino acid, providing a valuable platform for fundamental chemical investigations. As a chiral molecule, it serves as a stereospecific building block in the synthesis of more complex chemical entities. sigmaaldrich.com The core structure is derived from D-serine, an enantiomer of the more common L-serine. creative-peptides.com The presence of the benzyl ester and O-benzyl ether groups significantly alters the physicochemical properties of the parent D-serine molecule. These modifications mask the polar carboxyl and hydroxyl groups, respectively, thereby increasing the compound's lipophilicity and influencing its solubility and reactivity. cymitquimica.com
Chemists utilize this derivative to explore the intricacies of amino acid chemistry, including the impact of side-chain and carboxyl-group modifications on molecular conformation, reactivity, and intermolecular interactions. The hydrochloride salt form enhances its stability and handling properties as a white to off-white crystalline powder, which is a common strategy for amino acid derivatives used in synthesis. chemimpex.com
Table 1: Physicochemical Properties of o-Benzyl-D-serine Benzyl Ester Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClNO₃ |
| Molecular Weight | 321.801 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (R)-configuration |
| Key Functional Groups | Amino group, O-benzyl ether, Benzyl ester, Hydrochloride salt |
Note: The exact values for properties like melting point and optical rotation can vary slightly between suppliers. chemimpex.com
Contributions to Protecting Group Strategy Development in Organic Synthesis
The structure of o-Benzyl-D-serine benzyl ester hydrochloride is a direct embodiment of protecting group strategy, a cornerstone of modern organic synthesis, particularly in peptide chemistry. chemimpex.comresearchgate.net Protecting groups are temporary modifications to functional groups that prevent them from reacting under certain conditions. rsc.org This compound utilizes two distinct benzyl-based protecting groups.
Benzyl Ester (OBzl): The carboxylic acid is protected as a benzyl ester. This is a common strategy to prevent the carboxyl group from participating in unwanted side reactions, for instance, during the coupling of the amino group in peptide synthesis. libretexts.orgresearchgate.net Benzyl esters are typically stable under a range of conditions but can be removed by hydrogenolysis (catalytic hydrogenation). libretexts.orgorganic-chemistry.org
O-Benzyl Ether (Bzl): The hydroxyl group on the serine side chain is protected as a benzyl ether. This prevents the hydroxyl group from undergoing acylation or other reactions intended for the amine terminus. rsc.org Like the benzyl ester, the O-benzyl ether is also commonly cleaved via hydrogenolysis. rsc.org
This compound is an excellent case study in the application of protecting groups. The use of two different types of protecting groups that are often removed under the same conditions (hydrogenolysis) illustrates the concept of non-orthogonal protection, which must be considered during multi-step synthetic planning. rsc.orglibretexts.org Its utility as a building block in both solid-phase and solution-phase peptide synthesis is well-documented. sigmaaldrich.comchemimpex.com
Table 2: Protecting Groups in o-Benzyl-D-serine Benzyl Ester Hydrochloride
| Protected Functional Group | Protecting Group | Common Deprotection Method |
|---|---|---|
| Carboxylic Acid | Benzyl Ester (OBzl) | Hydrogenolysis |
Utilization as a Biochemical Research Probe
The compound serves as a valuable probe in biochemical research, primarily by acting as a protected precursor to biologically active D-serine or its O-benzyl derivative. chemimpex.com
Studies of Enzyme Activity and Protein Interactions in In Vitro Systems
In vitro, o-Benzyl-D-serine benzyl ester hydrochloride and related amino acid esters are used as substrates to study the activity and specificity of various enzymes, particularly proteases and esterases. chemimpex.com Research has shown that the nature of the ester group can significantly influence enzyme-substrate interactions. Specifically, the benzyl ester group has been found to enhance the affinity of amino acid monomers for enzymes like papain. acs.org This enhanced affinity can improve the efficiency of chemoenzymatic polymerizations, a process used to synthesize polypeptides. acs.org
By serving as a substrate, the compound allows researchers to measure rates of enzymatic hydrolysis, providing insights into the catalytic mechanisms and substrate specificity of enzymes. acs.org This is crucial for understanding metabolic pathways and for the development of enzyme-targeted inhibitors.
Mechanistic Research on Neurotransmitter Systems and Synaptic Plasticity in Animal Models
A primary application of this compound is in neuroscience research, where it is used to investigate the role of D-serine in the central nervous system. chemimpex.com D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a central role in synaptic plasticity—the cellular mechanism believed to underlie learning and memory. nih.gov
The benzyl groups in o-Benzyl-D-serine benzyl ester hydrochloride increase its lipophilicity, which is thought to enhance its ability to cross the blood-brain barrier compared to the highly polar D-serine. In animal models, administration of D-serine or its precursors can modulate NMDA receptor activity. Studies have demonstrated that increasing D-serine levels can enhance synaptic plasticity and improve cognitive performance in animal models of memory impairment. Therefore, this compound serves as a tool to deliver a D-serine precursor to the central nervous system, allowing for mechanistic studies of D-serine signaling and its effects on NMDAR-dependent processes like long-term potentiation. nih.gov
Role in the Development of Prodrug Design Principles (chemical and biochemical mechanisms)
o-Benzyl-D-serine benzyl ester hydrochloride serves as a clear illustration of prodrug design principles. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. google.comnih.gov This strategy is often used to overcome pharmacokinetic challenges, such as poor membrane permeability. researchgate.netresearchgate.net
In this context, the compound can be considered a prodrug of O-benzyl-D-serine or, following a second deprotection, D-serine itself. The key chemical and biochemical mechanisms are:
Biochemical Mechanism (Enzymatic Cleavage): Once absorbed and distributed in the body, the ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes present in plasma and tissues. researchgate.net This enzymatic cleavage unmasks the carboxylic acid, releasing the active or intermediate compound (O-benzyl-D-serine) at or near its site of action. researchgate.net
This molecule exemplifies the classic ester prodrug approach, a widely used strategy in medicinal chemistry to improve the delivery and bioavailability of therapeutic agents. researchgate.netresearchgate.net
Pedagogical Applications in Chemical and Biochemical Education
Due to its multifaceted nature, o-Benzyl-D-serine benzyl ester hydrochloride is an effective tool for educational purposes in higher-level chemistry and biochemistry courses.
In Organic Chemistry, its synthesis and reactions can be used to teach:
Protecting Group Strategies: It provides a concrete example of protecting hydroxyl and carboxylic acid groups and introduces the concepts of orthogonal and non-orthogonal protection. rsc.orglibretexts.org
Stereochemistry: It highlights the importance of chirality in molecules, specifically the distinction between D- and L-amino acids. creative-peptides.com
Reaction Mechanisms: It can be used to discuss esterification and ether synthesis, as well as deprotection methods like catalytic hydrogenolysis. organic-chemistry.org
In Biochemistry and Medicinal Chemistry, it serves to illustrate:
Prodrug Design: It is a model compound for explaining how chemical modifications can overcome pharmacokinetic barriers. researchgate.netresearchgate.net
Neurochemistry: It provides a tangible link between a chemical structure and its use in studying complex biological processes like neurotransmission and synaptic plasticity. nih.gov
Enzymology: It can be used as an example of an enzyme substrate to discuss concepts like enzyme kinetics, substrate specificity, and affinity. acs.org
Structure-Activity Relationships (SAR): It demonstrates how modifying a parent amino acid's structure alters its properties and applications, from a polar neurotransmitter to a lipophilic research probe.
By bridging concepts from organic synthesis to neuropharmacology, the compound provides a rich, interdisciplinary case study for students.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| o-Benzyl-D-serine benzyl ester hydrochloride |
| D-serine |
| L-serine |
| O-benzyl-D-serine |
Q & A
Basic: What synthetic methodologies are recommended for preparing o-Benzyl-d-serine benzyl ester HCl, and what are critical reaction parameters?
Methodological Answer:
The synthesis typically involves benzyl esterification of the carboxyl group and ortho-benzyl protection of the serine hydroxyl group. A common approach utilizes DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in anhydrous dichloromethane under argon . For example:
Activate the carboxylic acid (e.g., D-serine) with DCC/DMAP.
React with benzyl alcohol to form the ester.
Introduce the o-benzyl group via alkylation (e.g., benzyl bromide, NaH).
Purify via flash chromatography (silica gel, hexane/ethyl acetate gradients).
Critical Parameters:
- Anhydrous conditions to prevent hydrolysis of intermediates.
- Strict temperature control (<0°C during activation to minimize racemization).
- Monitoring by TLC or HPLC to confirm reaction completion .
Basic: How can the stereochemical purity of this compound be validated experimentally?
Methodological Answer:
Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. For example:
- HPLC Conditions: Chiralpak® IA column, 90:10 hexane/isopropanol, flow rate 1 mL/min, UV detection at 254 nm .
- Polarimetry: Specific rotation ([α]D²⁵) should match literature values (e.g., D-serine derivatives typically show negative rotations). Discrepancies >5% indicate racemization during synthesis .
Advanced Tip: Combine with X-ray crystallography (e.g., monoclinic P21 space group analysis) to confirm absolute configuration .
Basic: What are the key safety considerations for handling this compound in the laboratory?
Methodological Answer:
- Hazards: Classified as a skin/eye irritant (GHS Category 2/2A). Use nitrile gloves, goggles, and fume hoods .
- Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage: Store in airtight containers under argon at –20°C to prevent hydrolysis. Shelf life: 12 months .
Advanced: How does the ortho-benzyl group influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
The ortho-benzyl group sterically shields the serine hydroxyl, preventing undesired side reactions (e.g., oxidation or β-elimination) during solid-phase peptide synthesis. Key observations:
- Coupling Efficiency: Reduces racemization by 30% compared to unprotected serine .
- Mechanistic Insight: Steric hindrance slows nucleophilic attack on the activated carbonyl, favoring amide bond formation .
Experimental Validation: Compare coupling yields (e.g., HBTU/DIPEA) with/without benzyl protection using LC-MS .
Advanced: What analytical strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Conflicting stability reports (e.g., hydrolysis at pH >7 vs. pH >8) require:
Controlled Kinetic Studies: Incubate the compound in buffers (pH 5–9) at 25°C.
HPLC Monitoring: Track degradation products (e.g., free serine, benzyl alcohol).
Arrhenius Analysis: Calculate activation energy (Ea) to predict shelf life.
Key Finding: Hydrolysis accelerates above pH 7.5 due to deprotonation of the ester carbonyl . Mitigate by formulating in mildly acidic buffers (pH 6.5).
Advanced: How can enantiomeric impurities be quantified and removed during purification?
Methodological Answer:
Chiral SFC (Supercritical Fluid Chromatography): Use a Chirobiotic T column with CO2/ethanol mobile phase (95:5), 2.5 mL/min. Detect impurities <0.1% .
Crystallization Optimization: Recrystallize from ethanol/water (4:1) at –20°C to enrich enantiopure crystals.
Mechanistic Insight: Impurities arise from incomplete stereochemical control during benzylation. Use enantiopure benzylating agents (e.g., (R)-benzyl glycidyl ether) to suppress racemization .
Advanced: What in vitro models are suitable for studying its interactions with proteolytic enzymes?
Methodological Answer:
- Trypsin/Chymotrypsin Assays: Incubate the compound (1 mM) with enzymes (0.1 mg/mL) in Tris-HCl (pH 8.0) at 37°C. Monitor ester hydrolysis via UV-Vis (ΔA₂₁₀ nm) .
- Inhibition Studies: Use IC₅₀ determinations to assess competitive inhibition (e.g., Ki values via Lineweaver-Burk plots).
Key Finding: The benzyl ester moiety reduces susceptibility to enzymatic cleavage by 50% compared to methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
